molecular formula C14H11NO4 B5887331 2-{[3-(2-furyl)acryloyl]amino}benzoic acid

2-{[3-(2-furyl)acryloyl]amino}benzoic acid

Cat. No.: B5887331
M. Wt: 257.24 g/mol
InChI Key: ZQZWZICEYIOQMW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-furyl)acryloyl]amino}benzoic acid is an organic compound that features a furan ring, an acrylic acid moiety, and a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out

Properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWZICEYIOQMW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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